
2-Méthoxy-5-(pyridin-2-YL)pyridine
Vue d'ensemble
Description
2-Methoxy-5-(pyridin-2-yl)pyridine (2M5PP) is an organic compound with a molecular formula of C10H9NO. This compound is found in a wide range of products, from pharmaceuticals to food additives. Its unique structure and properties make it a valuable research tool in the fields of chemistry and biochemistry.
Applications De Recherche Scientifique
Intermédiaires de synthèse organique
La 2-Méthoxy-5-(pyridin-2-YL)pyridine sert d'intermédiaire polyvalent en synthèse organique. Elle est utilisée dans la synthèse de divers composés d'acide boronique, qui sont essentiels dans les réactions organiques comme le couplage de Suzuki - une réaction essentielle utilisée pour former des liaisons carbone-carbone . De plus, elle est utilisée dans la synthèse du N-(2-méthoxy-5-(4,4,5,5-tétraméthyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide, un composé qui a des applications potentielles dans les analyses cristallographiques et conformationnelles .
Pharmacie et chimie médicinale
En pharmacie, la this compound est utilisée pour créer des composés ayant des activités pharmacologiques importantes. Par exemple, elle est impliquée dans la synthèse de dérivés de pyrimidine qui présentent une activité antifibrotique, offrant potentiellement de nouvelles voies pour le traitement des maladies fibrotiques . Elle joue également un rôle dans le développement d'antibiotiques macrolides d'érythromycine et d'inhibiteurs de la bêta-amyloïde clivant l'enzyme-1 (BACE1), qui sont importants dans le traitement des infections bactériennes et de la maladie d'Alzheimer, respectivement .
Biologie et inhibition enzymatique
Ce composé est essentiel dans le domaine de la biologie, en particulier dans l'inhibition enzymatique. Il est utilisé pour synthétiser des inhibiteurs qui sont sélectifs pour la synthase d'oxyde nitrique inductible (iNOS), qui sont importants dans l'étude de l'inflammation et d'autres processus physiologiques .
Sondes fluorescentes
La this compound est utilisée dans la conception de sondes fluorescentes. Ces sondes sont des outils essentiels en biochimie et en biologie moléculaire pour détecter la présence d'ions ou de molécules spécifiques, et pour visualiser l'emplacement de ces substances dans les cellules ou les tissus .
Transporteurs de médicaments sensibles aux stimuli
Le composé est également utilisé dans la construction de transporteurs de médicaments sensibles aux stimuli. Ces systèmes de délivrance de médicaments avancés peuvent répondre à divers changements micro-environnementaux tels que le pH, le glucose et les niveaux d'ATP dans le corps, permettant une libération contrôlée des médicaments .
Recherche antimicrobienne et antivirale
Enfin, les dérivés de la this compound ont été testés pour leurs activités antimicrobiennes et antivirales. Ils ont montré une efficacité contre un éventail de souches bactériennes, de levures et de champignons filamenteux, soulignant leur potentiel dans le développement de nouveaux agents antimicrobiens et antiviraux .
Safety and Hazards
Analyse Biochimique
Biochemical Properties
The role of 2-Methoxy-5-(pyridin-2-YL)pyridine in biochemical reactions is not well-documented in the literature. It is known to interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects can change over time, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 2-Methoxy-5-(pyridin-2-YL)pyridine vary with different dosages in animal models. These effects could include threshold effects observed in these studies, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is known to interact with various enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is known to interact with various transporters or binding proteins, and it could also have effects on its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
2-methoxy-5-pyridin-2-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRVJUCXZUHFRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50447623 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
381725-49-1 | |
| Record name | 6'-Methoxy-[2,3']bipyridinyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50447623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6'-Methoxy-2,3'-bipyridyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,4-Bis[bis[3-[bis[3-[bis[3-[bis(3-aminopropyl)amino]propyl]amino]propyl]amino]propyl]amino]butane](/img/structure/B44732.png)
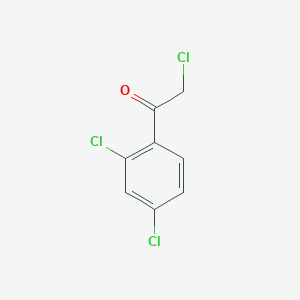
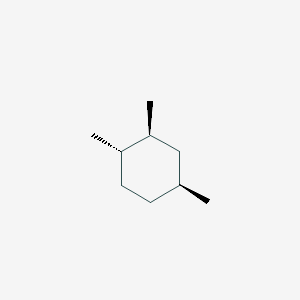


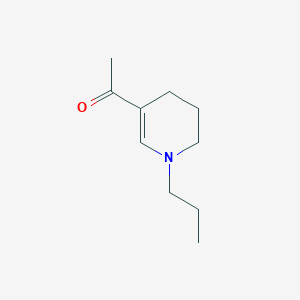
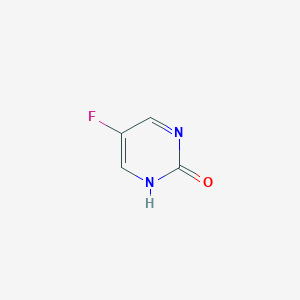
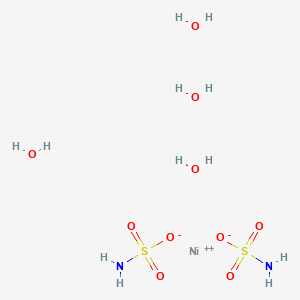
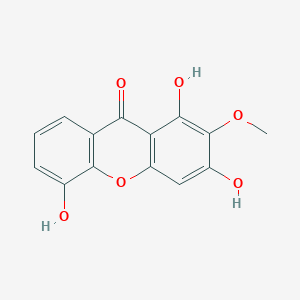




![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)